molecular formula C13H15F3N2S B5867308 N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea

N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B5867308
M. Wt: 288.33 g/mol
InChI Key: GITKAIGUCWKQQC-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a highly effective cytokinin that promotes cell division and differentiation in plants, leading to increased yield and improved fruit quality. In

Mechanism of Action

N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea acts as a cytokinin in plants by promoting cell division and differentiation. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea binds to cytokinin receptors in the plant cell membrane, leading to the activation of downstream signaling pathways that promote cell division and differentiation. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea also promotes the accumulation of auxin, a plant hormone that regulates growth and development.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects in plants. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea promotes cell division and differentiation, leading to increased yield and improved fruit quality. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea also promotes the accumulation of auxin, a plant hormone that regulates growth and development. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to increase the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar content in fruit.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is highly effective at promoting cell division and differentiation in plants, making it a valuable tool for studying plant growth and development. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is also stable and can be easily synthesized in the lab. However, N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is expensive and may not be affordable for all research labs. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is also highly toxic and must be handled with care.

Future Directions

There are several future directions for research on N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea. One area of research is to explore the potential applications of N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea in other crops, such as wheat, rice, and corn. Another area of research is to investigate the molecular mechanisms underlying the effects of N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea on plant growth and development. Additionally, research could focus on developing new and more efficient synthesis methods for N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea. Finally, research could explore the potential use of N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea in combination with other plant growth regulators to further enhance crop yield and quality.

Synthesis Methods

N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is synthesized from 3-(trifluoromethyl)aniline and cyclopentanone through a multi-step reaction process. The first step involves the reaction of 3-(trifluoromethyl)aniline with thionyl chloride to form 3-(trifluoromethyl)phenyl isothiocyanate. The second step involves the reaction of cyclopentanone with sodium hydride to form the corresponding enolate. The final step involves the reaction of the enolate with 3-(trifluoromethyl)phenyl isothiocyanate to form N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea.

Scientific Research Applications

N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in agriculture. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to promote cell division and differentiation in plants, leading to increased yield and improved fruit quality. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been used to increase the yield of various crops, including grapes, kiwifruit, apples, and tomatoes. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to improve the quality of fruit, including size, color, and sugar content.

properties

IUPAC Name

1-cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2S/c14-13(15,16)9-4-3-7-11(8-9)18-12(19)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITKAIGUCWKQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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